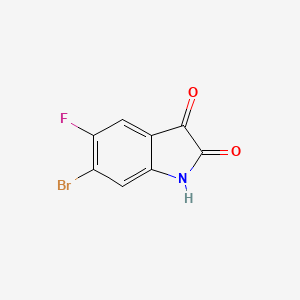

![molecular formula C8H10BNO2 B1374410 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-08-3](/img/structure/B1374410.png)

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

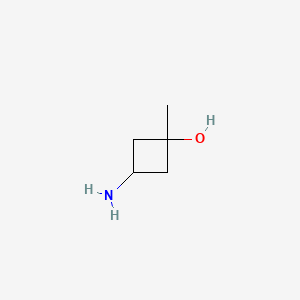

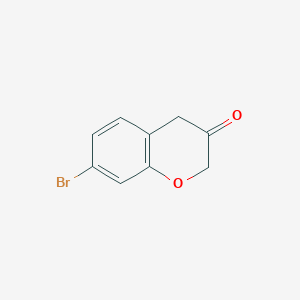

“7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is a chemical compound with the molecular formula C8H10BNO2 . It is a solid substance at room temperature . The compound belongs to the class of benzoxaboroles, which are characterized by a five-membered oxaborole ring fused with a phenyl ring.

Molecular Structure Analysis

The InChI code for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 162.98 . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación

D-Amino Acid Oxidase Inhibition and Chronic Pain Management

D-amino acid oxidase (DAAO) plays a significant role in the development of central sensitization-mediated chronic pain. Studies have shown that DAAO inhibitors, such as CBIO, can interact with morphine in analgesia in an additive manner in acute nociception settings and in formalin-induced tonic pain. This interaction does not produce self-tolerance to analgesia or cross-tolerance to morphine. Furthermore, DAAO inhibitors can prevent or even reverse morphine tolerance to analgesia, suggesting their potential in managing chronic pain and their pharmacological basis in combination with morphine for clinical pain management (Gong et al., 2012).

Antibiotic Properties and Bacterial Inhibition

GSK2251052, a boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, has been developed for treating serious Gram-negative infections. It demonstrates high tissue distribution and a longer half-life of total radioactivity in plasma compared to the parent compound. The major metabolite, M3, resulted from the oxidation of the propanol side chain and was eliminated renally. These findings underscore the potential of boron-containing compounds in treating bacterial infections and the need for understanding their disposition and metabolism in human systems (Bowers et al., 2013).

Enhancement of NMDAR-mediated Neurotransmission

Sodium benzoate, a DAAO inhibitor, has been shown to enhance NMDAR-mediated neurotransmission, which is crucial in the pathophysiology of schizophrenia. Clinical trials have revealed that sodium benzoate as an add-on treatment can significantly improve various symptom domains and neurocognition in patients with chronic schizophrenia. These findings highlight the potential of DAAO inhibition as a novel approach for new drug development for schizophrenia and other neurological conditions (Lane et al., 2013).

Safety And Hazards

The safety information for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFYNSWNCDQADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)